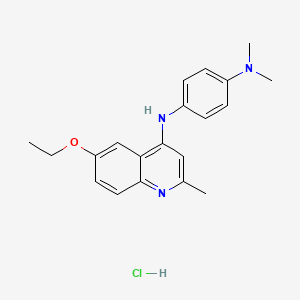

1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride

Description

The compound 1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine; hydrochloride is a quinoline derivative featuring a 6-ethoxy-2-methylquinoline core linked to a dimethyl-substituted benzene diamine moiety via an amine bond, with a hydrochloride counterion. The ethoxy and methyl substituents on the quinoline ring likely influence lipophilicity and bioavailability, while the dimethylbenzene diamine group may enhance solubility and intermolecular interactions.

Properties

Molecular Formula |

C20H24ClN3O |

|---|---|

Molecular Weight |

357.9 g/mol |

IUPAC Name |

1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C20H23N3O.ClH/c1-5-24-17-10-11-19-18(13-17)20(12-14(2)21-19)22-15-6-8-16(9-7-15)23(3)4;/h6-13H,5H2,1-4H3,(H,21,22);1H |

InChI Key |

QQKYJRSDJMOTSI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)N(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine typically involves multi-step organic reactions:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

Substitution Reactions: The ethoxy and methyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as ethyl iodide and methyl iodide.

Coupling Reaction: The quinoline derivative is then coupled with 4-N,4-N-dimethylbenzene-1,4-diamine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would involve optimization of the above synthetic routes for large-scale production, ensuring high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or benzene rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ethyl iodide, methyl iodide, and other alkyl halides in the presence of a base.

Major Products:

Oxidation Products: Quinoline N-oxide derivatives.

Reduction Products: Tetrahydroquinoline derivatives.

Substitution Products: Various alkylated quinoline and benzene derivatives.

Scientific Research Applications

1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its quinoline core.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine depends on its specific application:

Biological Activity: The compound may interact with cellular targets such as DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways.

Fluorescent Properties: The quinoline core can absorb and emit light, making it useful for imaging applications.

Comparison with Similar Compounds

Substituent Effects on Quinoline Derivatives

- Quinocide Hydrochloride (CAS 51050-49-8): This analog replaces the 6-ethoxy group with a methoxy substituent.

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Synthesized via Pd-catalyzed cross-coupling, this compound lacks the dimethylbenzene diamine group but shares a methoxy-substituted aromatic system. Its melting point (223–225°C) suggests higher thermal stability than hydrochloride salts, which often decompose at lower temperatures (e.g., 212°C for dimethylbenzene diamine hydrochloride) .

Benzene Diamine Derivatives

- 4-N,N-Dimethylbenzene-1,4-diamine; Dihydrochloride : A core component of the target compound, this derivative has a melting point of 212°C (decomposition) and is hygroscopic and light-sensitive. Its solubility in water is critical for formulation .

- 4-N,N-Diethylbenzene-1,4-diamine; Hydrochloride : Replacing dimethyl with diethyl groups increases molecular weight (200.71 g/mol vs. 209.12 g/mol for dimethyl) and may enhance lipophilicity. Yields in C-N coupling reactions for diethyl derivatives (64–80%) are comparable to dimethyl analogs .

Physicochemical Properties

Table 1: Key Physicochemical Comparisons

C-N Coupling Reactions

The target compound’s synthesis likely involves Pd-catalyzed cross-coupling, as seen in analogous quinoline derivatives . highlights that dimethyl- and diethyl-substituted benzene diamines achieve 64–80% yields in such reactions, suggesting similar efficiency for the target compound’s synthesis .

Salt Formation

Hydrochloride salts (e.g., N,N-dimethyl-p-phenylenediamine dihydrochloride) are commonly prepared via acid-base reactions. The hygroscopic and light-sensitive nature of these salts necessitates controlled storage conditions .

Biological Activity

1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine; hydrochloride is a complex organic compound notable for its potential biological activities. This compound features a unique structure that combines a quinoline moiety with a dimethylbenzene diamine framework, which may confer distinct pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and related fields.

Molecular Characteristics

- Molecular Formula : C₁₈H₃₀ClN₃

- Molecular Weight : Approximately 329.86 g/mol

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. Preliminary studies suggest that 1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine; hydrochloride may interact with various biological macromolecules, including proteins and nucleic acids. This interaction can elucidate its mechanism of action and optimize its pharmacological profile.

Potential Biological Activities

- Antimicrobial Properties : Compounds structurally related to this compound have shown antimicrobial effects against various pathogens.

- Antioxidant Activity : Similar derivatives have demonstrated the ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions.

- Anticancer Potential : Some quinoline derivatives are known for their anticancer properties, suggesting that this compound may also exhibit similar effects.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N,N-Dimethyl-p-phenylenediamine | Contains dimethylated phenylene groups | Used in dye production | Simple structure compared to the target compound |

| N1-(4-(furan-3-yl)thiazol-2-yl)-N4,N4-dimethylbenzene-1,4-diamine hydrochloride | Features furan and thiazole rings | Notable antimicrobial properties | Incorporates heterocycles which may enhance activity |

| 6-Chloroquinoline derivatives | Basic quinoline structure with chlorine substitution | Antimalarial properties | Focus on halogenated variants for enhanced activity |

The exact mechanism of action for 1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine; hydrochloride remains to be fully elucidated. However, it is hypothesized that its biological activity may arise from:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation and survival.

- Interaction with DNA/RNA : The quinoline moiety may facilitate intercalation into nucleic acids, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of related quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features exhibited significant inhibition zones against tested strains, suggesting that 1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine; hydrochloride could possess comparable antimicrobial properties.

Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant capacity of related compounds using DPPH radical scavenging methods. Results showed that certain derivatives effectively reduced DPPH levels, indicating strong antioxidant potential. This suggests that the target compound may also demonstrate similar protective effects against oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.